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Compound of Interest

Compound Name: 5-Chloro-6-methylnicotinic acid

CAS No.: 1256835-19-4

Cat. No.: B3094348

Get Quote

Abstract
This guide provides a comprehensive analytical protocol for the characterization and purity

assessment of 5-Chloro-6-methylnicotinic acid (CAS: 56414-06-5).[1] As a critical

intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various agrochemicals,

accurate quantification of this compound and its regioisomeric impurities is essential. This

document outlines validated methods for HPLC-UV, LC-MS, and NMR spectroscopy, designed

to distinguish the target compound from common synthetic byproducts such as 6-

methylnicotinic acid and 2-chloro-6-methylnicotinic acid.[1]

Compound Profile & Physicochemical Properties
Understanding the zwitterionic nature of pyridine carboxylic acids is crucial for method

development. The presence of the basic pyridine nitrogen and the acidic carboxylic group

necessitates strict pH control during chromatography.
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Property Data Notes

Chemical Name
5-Chloro-6-methylpyridine-3-

carboxylic acid

CAS Number 56414-06-5

Molecular Formula

C

H

ClNO

Molecular Weight 171.58 g/mol Monoisotopic Mass: 171.01

pKa (Acid) ~3.2 (COOH) Calculated

pKa (Base) ~2.8 (Pyridine N)
Reduced basicity due to Cl-

electron withdrawal

Solubility DMSO, Methanol, Dilute Base
Poor solubility in water at pH

3–5 (Isoelectric region)

UV Maxima 268 nm, 224 nm

HPLC Method for Purity & Impurity Profiling
Method Design Rationale
Pyridine carboxylic acids often exhibit peak tailing due to interaction between the positively

charged nitrogen (at acidic pH) and residual silanols on the column.[1] To mitigate this, we

employ a C18 column with high surface coverage (end-capping) and a strongly acidic mobile

phase (pH < 2.[1]5) to ensure the carboxylic acid is protonated (neutral) and silanols are

suppressed.[1]

Protocol 1: Reversed-Phase HPLC-UV (Standard Purity
Assay)

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
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Column: Agilent Zorbax SB-C18 (StableBond), 4.6 × 150 mm, 3.5 µm (or equivalent end-

capped C18)[1]

Column Temperature: 30°C

Flow Rate: 1.0 mL/min[1]

Injection Volume: 5 µL

Detection: UV @ 270 nm (bw 4 nm); Ref 360 nm[1]

Mobile Phase Preparation:

Solvent A: 0.1% Phosphoric Acid (

) in Water (pH ~2.0)

Solvent B: Acetonitrile (HPLC Grade)[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Event

0.0 95 5 Equilibration

2.0 95 5 Isocratic Hold

12.0 40 60 Linear Gradient

15.0 5 95 Wash

17.0 95 5 Re-equilibration

| 22.0 | 95 | 5 | Stop |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. If solubility

is an issue, dissolve initially in 1 mL DMSO, then dilute with Mobile Phase A.

Impurity Identification Strategy
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Common impurities arise from the chlorination process or starting materials.[1]

Impurity Name RRT (Approx) Origin
Resolution
Strategy

6-Methylnicotinic acid 0.65
Starting Material (De-

chloro)

Elutes early due to

higher polarity.

5-Chloro-6-

methylnicotinic acid
1.00 Target

2-Chloro-6-

methylnicotinic acid
1.15 Regioisomer

Critical pair; requires

optimized gradient.[1]

Dichlorinated species 1.40+ Over-chlorination
Elutes late (more

hydrophobic).[1]

LC-MS Identification Protocol
For structural confirmation and identification of unknown impurities, use a volatile mobile phase

compatible with Mass Spectrometry.

Protocol 2: UHPLC-MS (ESI)
Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm

Mobile Phase A: 0.1% Formic Acid in Water[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

MS Ionization: Electrospray Ionization (ESI), Positive Mode (+ve)[1]

Scan Range: 100–500 m/z[1]

Key MS Signatures:

Target (M+H): m/z 172.0 (for

Cl) and 174.0 (for
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Cl).

Isotope Pattern: Distinctive 3:1 ratio for

Cl:

Cl.[1]

Fragmentation (MS/MS):

Loss of COOH: [M+H - 46]

m/z ~126[1]

Loss of Cl: [M+H - 36]

m/z ~136 (Rare in soft ESI, common in EI)[1]

NMR Characterization
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the 5-chloro

isomer from the 2-chloro isomer based on proton coupling and chemical shift environment.[1]

Expected H NMR Data (DMSO-d , 400 MHz)
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

-COOH 13.0–14.0 Broad Singlet 1H

Carboxylic acid

proton

(exchangeable).

[1]

C2-H 8.85 – 8.95 Doublet (d) 1H

Most deshielded;

adjacent to N

and COOH.[1]

C4-H 8.20 – 8.30 Doublet (d) 1H

Deshielded by

COOH and Cl;

meta to C2-H.

C6-CH 2.60 – 2.65 Singlet (s) 3H

Methyl group on

the pyridine ring.

[1]

Critical Distinction:

Coupling Constant (

): The protons at C2 and C4 are meta to each other.[1] Expect a small coupling constant (

Hz).[1]

Differentiation from 2-Chloro isomer: The 2-chloro-6-methylnicotinic acid lacks the highly

deshielded C2 proton (adjacent to Nitrogen).[1] Its aromatic protons (C4 and C5) would show

ortho coupling (

Hz), which is distinct from the meta coupling of the target 5-chloro isomer.[1]

Visualization & Workflows
Figure 1: Analytical Method Selection Decision Tree
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Purity / Assay Structure ID

HPLC-UV (Protocol 1)
Buffer: Phosphate pH 2.0

Col: C18 End-capped

LC-MS (Protocol 2)
Buffer: Formic Acid

Mode: ESI (+)

1H NMR (DMSO-d6)
Check J-coupling (Meta vs Ortho)

Check Impurities

Unknown Peak

Release Certificate of Analysis

Pass

Click to download full resolution via product page

Caption: Decision tree for selecting the appropriate analytical workflow based on

characterization goals.

Figure 2: Synthesis & Impurity Origin[1][4]
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Caption: Origin of common impurities during the chlorination of 6-methylnicotinic acid.

Troubleshooting & Tips
Peak Tailing: If the target peak tails significantly, increase the buffer concentration to 25 mM

or lower the pH to 2.0. Pyridines are notorious for interacting with silanols; ensure your

column is "Base Deactivated" (BDS) or heavily end-capped.[1]

Sample Carryover: The carboxylic acid moiety can bind to metallic surfaces in the HPLC

system.[1] Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]

Solubility: Do not attempt to dissolve the solid in pure water. Use at least 50% organic

solvent or DMSO for stock solutions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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